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Pharmacokinetic and Metabolic Profile of
Chlormadinone Acetate

Parameter Details

Absorption & Rapidly absorbed after oral administration; bioavailability is nearly 100% due

Bioavailability to nearly no first-pass effect [1].

Distribution Binds to albumin (97-99%), with no affinity for SHBG or CBG [1].
Accumulates in fat tissue, endometrium, myometrium, cervix, and fallopian
tubes [1].

Time to Peak Approximately 1 hour after a single oral dose [2].

Concentration

(T~max~)

Peak Plasma ~1600 pg/mL after a single 2 mg dose; ~2000 pg/mL at steady state [2].

Concentration

(C~max~)

Elimination Half-Life Single dose: ~25 hours; Multiple doses (steady state): 36-39 hours [2]. This

(t~1/2,z~) is noted to be shorter than the 80 hours often quoted [2].

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s627573?utm_src=pdf-body
https://www.smolecule.com/products/s627573?utm_src=pdf-interest
https://www.smolecule.com/products/s627573?utm_src=pdf-body
https://www.sciencedirect.com/topics/medicine-and-dentistry/chlormadinone-acetate
https://www.sciencedirect.com/topics/medicine-and-dentistry/chlormadinone-acetate
https://www.sciencedirect.com/topics/medicine-and-dentistry/chlormadinone-acetate
https://pubmed.ncbi.nlm.nih.gov/16904418/
https://pubmed.ncbi.nlm.nih.gov/16904418/
https://pubmed.ncbi.nlm.nih.gov/16904418/
https://pubmed.ncbi.nlm.nih.gov/16904418/
https://www.smolecule.com/products/s627573?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Parameter Details

Metabolism Metabolized primarily into 2a-, 3a-, and 3pB-hydroxy derivatives [1]. The
3B-hydroxy metabolite retains about 70% of the anti-androgenic activity of

the parent compound [1].

Route of Elimination Following a single radiolabeled dose, 87.3% of the dose was recovered:
~45% in urine and ~42% in feces [2].

Detailed Pharmacokinetic Study Methodology

The most detailed PK parameters come from a specific clinical trial published in 2006 [2]. Here is the

methodology from that study.

Part A: Multiple-Dose PK Part B: Mass Balance
. CMA (2 mg) + EE (0.03 mg) Single 2 mg dose of
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single dose and at steady state as percentage of administered dose
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Diagram of the clinical trial methodology for CMA pharmacokinetics.

¢ Study Population: The trial involved healthy female volunteers. Eighteen women completed the
repeated-dosing part of the study [2].
e Dosing and Regimen:
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o Part A (Multiple-Dose PK): A combination drug containing CMA (2 mg) and ethinylestradiol
(EE; 0.03 mg) was administered daily for six menstrual cycles. Plasma concentrations were
measured to determine single-dose and steady-state parameters [2].

o Part B (Excretion Balance): A separate group of volunteers received a single 2 mg dose of
radiolabeled CMA (14C-CMA). Total radioactivity in feces and urine was measured to determine
the routes of elimination [2].

¢ Analytical Techniques:

o Drug Quantification: Plasma concentrations of CMA and EE were determined using gas
chromatography-mass spectrometry (GC-MS) [2].

o Excretion Measurement: The excretion of the radiolabeled dose was determined via liquid
scintillation counting [2].

Mechanism of Action and Metabolic Pathway

CMA exerts its effects through several receptor interactions and enzymatic inhibitions. The following

diagram illustrates its anti-androgenic mechanism and metabolic fate.

Diagram of CMA's anti-androgenic mechanisms and metabolic pathway.

¢ Receptor Affinity: CMA has a strong affinity for the progesterone receptor (about one-third higher
than natural progesterone) and a good affinity for the androgen receptor (AR) at doses of 0.5 mg and
above [1]. It also has a weak affinity for the glucocorticoid receptor but does not bind to estrogen or
mineralocorticoid receptors [1].
¢ Anti-androgenic Mechanisms: The anti-androgenic effect is a result of a dual action [1]:
o It competitively binds to the androgen receptor, blocking the binding of more potent natural
androgens like testosterone and dihydrotestosterone (DHT).
o It competitively inhibits the enzyme 5a-reductase, reducing the conversion of testosterone to
the more potent DHT in tissues like sebaceous glands and hair follicles.
e Metabolite Activity: The 33-hydroxy metabolite is notably active, retaining 70% of the anti-
androgenic action of the parent CMA compound [1].

Conclusion

In summary, while a complete whitepaper is not available, the existing data clearly outlines CMA's profile: it
is a well-absorbed progestin with high bioavailability, a moderate half-life suitable for once-daily dosing,

and a dual anti-androgenic mechanism. Its active metabolites and tissue accumulation are also noteworthy.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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